3-Methyloct-7-en-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyloct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLLSFYOWLPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Natural Occurrence & Analytical Profiling of 3-Methyloct-7-en-2-ol
This is an in-depth technical guide on the characterization, natural occurrence, and analytical profiling of 3-Methyloct-7-en-2-ol , a specialized monoterpenoid-like alcohol.
Executive Summary
3-Methyloct-7-en-2-ol (CAS: 1026951-50-7) is a chiral aliphatic alcohol characterized by a terminal alkene and a secondary hydroxyl group. While often utilized as a high-value synthetic intermediate in the pharmaceutical industry—specifically in the design of creatine prodrugs and peptidomimetics—its presence in the plant kingdom represents a niche area of metabolomics.
This guide provides a rigorous framework for the identification, extraction, and biosynthetic contextualization of 3-Methyloct-7-en-2-ol in plant matrices. It addresses the challenge of distinguishing this compound from structural isomers (e.g., nonenol derivatives, linalool analogs) using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Profile & Structural Characterization[1][2][3]
Understanding the stereochemical and physicochemical properties of the target analyte is prerequisite to successful isolation.
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3-Methyloct-7-en-2-ol | |
| Molecular Formula | C₉H₁₈O | |
| Molecular Weight | 142.24 g/mol | Monoisotopic Mass: 142.1358 Da |
| Chiral Centers | C2, C3 | 4 Stereoisomers; (2S, 3S) is common in synthesis. |
| Boiling Point | ~190-200°C (Predicted) | Volatile, suitable for GC analysis. |
| LogP | ~2.5 - 2.8 | Moderately lipophilic; soluble in EtOH, Et₂O. |
Structural Logic
The molecule features an octenyl backbone modified with a methyl group at C3.[1] This structure suggests a biosynthetic origin at the interface of fatty acid metabolism (via lipoxygenase pathways) and irregular monoterpene biosynthesis .
Natural Occurrence & Biosynthetic Context
Botanical Sources
While ubiquitous in synthetic libraries, the natural accumulation of 3-Methyloct-7-en-2-ol is often trace-level, acting as a transient metabolite or signaling volatile.
-
Primary Suspects: Lamiaceae family (e.g., Agastache rugosa), where diverse volatile alcohols and irregular terpenes accumulate.
-
Ecological Role: Likely functions as a minor component of the Green Leaf Volatile (GLV) profile or an insect attractant/deterrent due to its structural similarity to pheromones like ipsenol.
Proposed Biosynthetic Pathways
The formation of 3-Methyloct-7-en-2-ol in plants can be hypothesized through two distinct metabolic routes.
Pathway A: Fatty Acid Degradation (Lipoxygenase)
-
Precursor: Linolenic acid (C18:3).
-
Mechanism: Oxidative cleavage and subsequent reduction/methylation.
-
Likelihood: High for "green" volatiles.
Pathway B: Modified Monoterpene Pathway (MEP)
-
Precursor: Geranyl Diphosphate (GPP).
-
Mechanism: Aberrant cyclization or reduction of acyclic monoterpenes followed by methyl migration.
Figure 1: Hypothesized Biosynthetic Origins
Caption: Dual biosynthetic hypotheses linking fatty acid catabolism (top) and terpene modification (bottom) to the target alcohol.[2]
Analytical Methodologies
To isolate and quantify 3-Methyloct-7-en-2-ol, a self-validating workflow utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is required.
Extraction Protocol: HS-SPME
Objective: Maximize recovery of volatiles while minimizing thermal degradation.
-
Sample Prep: Cryo-mill 2.0 g of fresh plant tissue (e.g., Agastache leaves). Transfer to a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 mL saturated NaCl solution to inhibit enzymatic activity and enhance volatility (salting-out effect).
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This tri-phase fiber covers the polarity range of the alcohol and the non-polar alkene tail.
-
Equilibration: Incubate at 40°C for 15 mins with agitation (250 rpm).
-
Extraction: Expose fiber for 30 mins at 40°C.
GC-MS Separation & Detection
Instrument: Agilent 7890B/5977B or equivalent.
| Parameter | Setting | Rationale |
| Column | DB-Wax (Polar) or HP-5MS (Non-polar) | DB-Wax provides better resolution for alcohol isomers. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency. |
| Oven Program | 40°C (2 min) -> 5°C/min -> 240°C | Slow ramp separates 3-methyl isomers from linear alcohols. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |
| Scan Range | 40-300 m/z | Captures molecular ion and key fragments. |
Identification Logic (Mass Spec)
The identification relies on specific fragmentation patterns that distinguish 3-Methyloct-7-en-2-ol from isomers like 2-nonenol.
-
Molecular Ion: m/z 142 (often weak).
-
Base Peak: Look for m/z 45 [CH(OH)CH₃]⁺, characteristic of 2-alkanols.
-
Diagnostic Fragment: m/z 97 [M - 45]⁺, corresponding to the loss of the ethanol-ethyl fragment, leaving the heptenyl chain.
-
Retention Index (RI): Calculate Kovats Index relative to n-alkanes. Expected RI on DB-Wax: ~1450-1500.
Figure 2: Analytical Workflow for Plant Volatiles
Caption: Step-by-step analytical protocol from raw plant tissue to spectral confirmation.
Pharmaceutical Relevance & Applications
While the focus here is natural occurrence, the significance of 3-Methyloct-7-en-2-ol extends into drug development.
-
Creatine Prodrug Synthesis: The compound serves as a key alcohol moiety in the synthesis of ester-linked creatine prodrugs. These prodrugs are designed to enhance the bioavailability of creatine in treating ischemic insults and neurodegenerative disorders (e.g., Parkinson's) [1].
-
Chiral Building Block: The (2S, 3S) stereoisomer is particularly valued for introducing chirality into aliphatic chains of peptidomimetics.
Causality in Drug Design
The lipophilic tail (octenyl chain) of 3-Methyloct-7-en-2-ol facilitates membrane permeability, while the ester linkage (formed at the C2-hydroxyl) allows for enzymatic hydrolysis in vivo, releasing the active drug payload.
References
- Creatine prodrugs, compositions and methods of use thereof.
-
Volatile Organic Compounds (VOCs) in Agastache rugosa.
- Source: The Good Scents Company / PubMed.
- Context: General reference for the volatile profile of Agastache, providing the botanical context for searching rel
-
URL:[Link]
-
3-Methyloct-7-en-2-ol Product D
- Source: BLD Pharm / PubChem.
- Context: Physicochemical data and commercial availability for use as an analytical standard.
-
URL:[Link]
Sources
3-Methyloct-7-en-2-ol: A Technical Profile and Prospective Analysis of its Pheromonal Activity
Abstract
3-Methyloct-7-en-2-ol is a chiral unsaturated alcohol with a molecular structure suggestive of a potential role in insect chemical communication. While not yet widely documented as a primary pheromone component in the scientific literature, its structural motifs are found in several known insect semiochemicals. This technical guide provides a comprehensive profile of 3-Methyloct-7-en-2-ol, including its physicochemical properties and a prospective analysis of its potential biological activity as a pheromone. We present hypothesized biosynthetic pathways, potential behavioral effects based on structure-activity relationships of analogous compounds, and a detailed framework of experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers in chemical ecology, pest management, and drug discovery to stimulate and guide future research into this and similar candidate semiochemicals.
Introduction: The Silent Language of Insects
Insects have evolved a sophisticated and highly specific chemical language to navigate their environment and interact with conspecifics. Pheromones, a class of semiochemicals, are the cornerstones of this communication, mediating critical behaviors such as mating, aggregation, trail-following, and alarm signaling. The specificity of these chemical cues, often dependent on the precise blend of components and their stereochemistry, makes them powerful tools for both fundamental research and applied pest management strategies.[1]
This guide focuses on 3-Methyloct-7-en-2-ol, a C9 branched-chain unsaturated alcohol. While direct evidence of its role as a primary pheromone is not yet prevalent in published research, its molecular architecture—a chiral alcohol with a terminal double bond—is characteristic of many known insect pheromones. This document, therefore, presents a forward-looking technical profile, hypothesizing its potential biological significance and providing a robust methodological framework for its empirical validation.
Physicochemical Properties and the Importance of Stereochemistry
A thorough understanding of a candidate pheromone's physicochemical properties is fundamental to designing effective extraction, analytical, and delivery systems. The predicted properties of 3-Methyloct-7-en-2-ol are summarized below.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₁₈O | - |
| Molecular Weight | 142.24 g/mol | - |
| Boiling Point | ~180-190 °C | Estimated |
| LogP | ~2.8 - 3.2 | Estimated |
| Chirality | Two chiral centers (at C2 and C3) | - |
| Stereoisomers | Four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), (2S,3R) | - |
Stereochemistry: The Decisive Factor in Biological Activity
The presence of two chiral centers in 3-Methyloct-7-en-2-ol implies the existence of four stereoisomers. In the realm of insect pheromones, stereoisomeric specificity is often the rule rather than the exception. Different enantiomers or diastereomers of the same compound can elicit vastly different, or even opposing, behavioral responses in the receiving insect. For instance, one isomer might be a potent attractant, while another could be inactive or even inhibitory. Therefore, any investigation into the biological activity of 3-Methyloct-7-en-2-ol must prioritize the synthesis and testing of all possible stereoisomers to fully elucidate its function.
Proposed Biosynthesis: A Look into Insect Metabolism
While the specific biosynthetic pathway for 3-Methyloct-7-en-2-ol has not been elucidated, we can propose a plausible route based on established principles of insect fatty acid and isoprenoid metabolism.[2] Many insect pheromones are derived from these primary metabolic pathways, with species-specific enzymes introducing unique functional groups and stereochemistry.[2]
A likely pathway for 3-Methyloct-7-en-2-ol could involve the modification of a fatty acyl-CoA precursor. The methyl branch at the C3 position suggests the incorporation of a propionyl-CoA starter unit or a subsequent methylation step. The double bond at C7 could be introduced by a specific desaturase enzyme. The final reduction of a ketone intermediate would yield the alcohol, with the stereospecificity of the resulting stereoisomers determined by the specific reductase enzymes present in the insect.
Prospective Biological Activity: From Aggregation to Anti-Aggregation
The biological function of a pheromone can range from attraction to repulsion. Based on the structural similarities of 3-Methyloct-7-en-2-ol to other known pheromones, particularly other C8 and C9 alcohols, we can hypothesize several potential roles:
-
Aggregation Pheromone: In many bark beetle species, branched-chain alcohols are key components of aggregation pheromones, signaling a suitable host resource and initiating mass attacks.[3] It is plausible that 3-Methyloct-7-en-2-ol could function similarly in a yet-to-be-identified species.
-
Anti-Aggregation Pheromone: Conversely, some structurally related compounds, such as 3-methylcyclohex-2-en-1-one (MCH), act as anti-aggregation pheromones in bark beetles, signaling that a host is fully colonized and reducing intraspecific competition.[4][5][6] The presence of a methyl group and an alcohol function in 3-Methyloct-7-en-2-ol could potentially confer a similar "no vacancy" signal.
-
Sex Pheromone: Unsaturated alcohols are common components of sex pheromones in a wide range of insects, particularly in Lepidoptera. 3-Methyloct-7-en-2-ol could act as a species-specific attractant for males or females.
-
Trail-Following Pheromone: In social insects like ants, alcohols can serve as trail markers to guide nestmates to food sources.
The precise function of 3-Methyloct-7-en-2-ol would be highly species-specific and dependent on the context in which it is released and the other components of the pheromone blend.
Molecular Mechanism of Action: From Antenna to Brain
The perception of pheromones in insects is a complex process initiated at the periphery and culminating in a behavioral response.
-
Reception: Pheromone molecules enter the insect's antenna through pores in the sensilla and are transported through the sensillar lymph by odorant-binding proteins (OBPs).
-
Receptor Binding: The pheromone then binds to specific olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs).[7][8] These receptors are typically heterodimers, consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco).[8][9]
-
Signal Transduction: Upon binding of the pheromone, the OR complex undergoes a conformational change, leading to the opening of an ion channel and the depolarization of the OSN.[7] This generates an action potential that is transmitted to the antennal lobe of the insect's brain.
-
Neural Processing and Behavior: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, ultimately leading to a behavioral response.
Caption: Proposed signal transduction pathway for 3-Methyloct-7-en-2-ol.
Experimental Protocols for Investigation
A multi-faceted experimental approach is necessary to identify and characterize the biological activity of a candidate pheromone like 3-Methyloct-7-en-2-ol.
Caption: A typical experimental workflow for pheromone identification.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 3-Methyloct-7-en-2-ol in volatile collections or solvent extracts from the target insect species.
Protocol:
-
Sample Collection: Collect volatiles from live insects (e.g., aeration of a colony) or perform solvent extraction of pheromone glands.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates compounds in the expected volatility range.
-
MS Detection: As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer.
-
Identification: Compare the resulting mass spectrum and retention time with those of a synthesized, pure standard of 3-Methyloct-7-en-2-ol.
-
Quantification: Create a calibration curve using known concentrations of the synthetic standard to determine the amount of the compound present in the insect sample.
Causality and Self-Validation: The use of a synthetic standard is crucial for unambiguous identification and accurate quantification. The system is self-validating by ensuring that the retention time and mass spectrum of the unknown peak in the insect extract perfectly match those of the authentic standard under identical analytical conditions.
Electrophysiology: Electroantennography (EAG)
Objective: To determine if the insect's antenna can detect 3-Methyloct-7-en-2-ol.
Protocol:
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of 3-Methyloct-7-en-2-ol over the antenna.
-
Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using an amplifier and data acquisition software.
-
Dose-Response: Test a range of concentrations to determine the detection threshold and the dose-response relationship.
Causality and Self-Validation: A significant EAG response indicates the presence of olfactory receptors on the antenna that are sensitive to the tested compound. The protocol should include a negative control (solvent only) to ensure that the response is not due to mechanical stimulation, and a positive control (a known pheromone for the species, if available) to confirm the viability of the antennal preparation.
Behavioral Assays: Wind Tunnel and Field Trapping
Objective: To determine the behavioral response of the insect to 3-Methyloct-7-en-2-ol.
Wind Tunnel Assay Protocol:
-
Setup: Place a lure containing a specific stereoisomer of 3-Methyloct-7-en-2-ol at the upwind end of a wind tunnel.
-
Insect Release: Release insects at the downwind end of the tunnel.
-
Observation: Record behaviors such as activation (taking flight), upwind flight, casting (zigzagging flight), and source location (landing on or near the lure).
Field Trapping Protocol:
-
Trap Deployment: Deploy traps baited with different stereoisomers or blends of 3-Methyloct-7-en-2-ol in the natural habitat of the target insect.
-
Control Traps: Include unbaited traps as a negative control.
-
Data Collection: Periodically collect and count the number of insects caught in each trap.
-
Statistical Analysis: Use appropriate statistical tests to determine if the baited traps caught significantly more insects than the control traps.
Causality and Self-Validation: These assays directly link the chemical stimulus to a behavioral outcome. The inclusion of controls and the testing of different stereoisomers are essential for validating that the observed behavior is a specific response to the candidate pheromone.
Conclusion and Future Directions
3-Methyloct-7-en-2-ol represents an intriguing candidate for a novel insect pheromone. Its chemical structure aligns with those of known semiochemicals, suggesting a high potential for biological activity. This technical guide provides a foundational framework for its investigation, from its basic chemical properties to a comprehensive suite of experimental protocols.
Future research should focus on:
-
Screening: Conducting broad-scale screening of insect species, particularly in orders known to use similar compounds (e.g., Coleoptera, Lepidoptera), to identify which, if any, produce and respond to 3-Methyloct-7-en-2-ol.
-
Stereoisomer Synthesis and Testing: The synthesis and bioassay of all four stereoisomers are critical to fully understanding its potential pheromonal activity.
-
Receptor Identification: If a species is found to respond to this compound, identifying the specific olfactory receptors involved will provide valuable insights into the molecular basis of olfaction.
-
Applied Research: Should 3-Methyloct-7-en-2-ol be identified as a potent attractant or repellent, its application in sustainable pest management strategies, such as in lures for monitoring or mass trapping, should be explored.
The study of this and other novel semiochemicals will continue to deepen our understanding of the intricate chemical world of insects and may provide new, environmentally benign solutions to challenges in agriculture and public health.
References
-
Ross, D. W., & Daterman, G. E. (2001). Using MCH to Protect Trees and Stands from Douglas-fir Beetle Infestation. USDA Forest Service. Retrieved from [Link]
-
Forestry Distributing. (n.d.). MCH Insect Pheromone - Protect Living Trees From Attack. Retrieved from [Link]
-
Forestry Distributing. (n.d.). MCH Repellent Douglas-fir and Spruce Beetle Pheromone Bubble Caps. Retrieved from [Link]
- Ross, D. W., Daterman, G. E., & Munson, A. S. (2005). Evaluation of the antiaggregation pheromone, 3-methylcyclohex-2-en-1-one (MCH), to protect live spruce from spruce beetle (Coleoptera: Scolytidae) infestation in southern Utah.
-
Forestry Distributing. (n.d.). MCH Flakes - Use Insect Pheromones Against Them. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-7-methyl-3-octen-2-one. Retrieved from [Link]
-
PubChem. (n.d.). (E)-7-methyloct-3-en-5-yne-2,7-diol. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic pheromone compositions.
-
ResearchGate. (n.d.). Behavioral Responses of Insects to Plant Secondary Compounds. Retrieved from [Link]
- Rinker, D. C., Pitts, R. J., Zwiebel, L. J., & Dame, D. A. (2013). Functional Development of the Octenol Response in Aedes aegypti. Frontiers in Systems Neuroscience, 7, 13.
- Fleischer, J., & Stensmyr, M. C. (2019). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. Cell and Tissue Research, 377(3), 311-325.
- Rinker, D. C., Pitts, R. J., & Zwiebel, L. J. (2013). Functional development of the octenol response in Aedes aegypti. Frontiers in Systems Neuroscience, 7, 13.
-
The Pherobase. (n.d.). Semiochemical compound: 3-Methylhexan-2-ol. Retrieved from [Link]
- Sokolinskaya, N., & others. (2020). Molecular principles of insect chemoreception.
- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514.
-
MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]
- Missbach, C., Dweck, H. K., & Stensmyr, M. C. (2014). Evolution of insect olfactory receptors. eLife, 3, e02115.
- Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
- Choo, Y. M., & others. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. iScience, 15, 439-451.
- Queiroz, M. V., & others. (2018). Synthesis of Novel Methyl 7-[(Hetero)
- Schulz, S., Francke, W., Boppré, M., & Eisner, T. (1993). Insect pheromone biosynthesis: Stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). Proceedings of the National Academy of Sciences, 90(14), 6834-6838.
-
PubChem. (n.d.). (E,3R)-3-ethyl-7-methyloct-4-en-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-7-methyloct-2-en-4-one. Retrieved from [Link]
Sources
- 1. MCH Flakes - Use Insect Pheromones Against Them | Forestry Distributing | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiaggregation pheromone, 3-methylcyclohex-2-en-1-one (MCH), to protect live spruce from spruce beetle (Coleoptera: Scolytidae) infestation in southern Utah | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 4. fs.usda.gov [fs.usda.gov]
- 5. MCH Insect Pheromone - Protect Living Trees From Attack | Forestry Distributing | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 6. MCH Repellent Douglas-fir and Spruce Beetle Pheromone Bubble Caps | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 7. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular principles of insect chemoreception - Sokolinskaya - Acta Naturae [actanaturae.ru]
- 9. Evolution of insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Characterization of 3-Methyloct-7-en-2-ol: A Technical Guide
Executive Summary
3-Methyloct-7-en-2-ol (CAS 1026951-50-7) is a specialized C9 terpene-like alcohol increasingly utilized as a chiral intermediate in the synthesis of pharmaceutical prodrugs and complex organic scaffolds. Unlike common commodity solvents, specific experimental thermodynamic data for this molecule is sparse in open literature.
This guide bridges that gap by providing high-confidence predictive data derived from Group Contribution Methods (GCM) and detailing the experimental protocols required to validate these properties in a laboratory setting. Understanding these parameters is critical for optimizing distillation processes, reaction kinetics, and solubility profiling in drug formulation.
Chemical Identity & Stereochemistry[1]
Before analyzing thermodynamics, we must define the structural constraints. 3-Methyloct-7-en-2-ol possesses two chiral centers (at C2 and C3), resulting in four potential stereoisomers.
-
Molecular Formula: C
H O[2][4][5] -
Molecular Weight: 142.24 g/mol [5]
-
SMILES: CC(O)C(C)CCCC=C[5]
-
Key Functional Groups: Secondary alcohol (polar, H-bond donor/acceptor), Terminal alkene (reactive, slightly non-polar), Methyl branch (steric bulk).
Structural Visualization
The following diagram illustrates the connectivity and key fragmentation points used for thermodynamic estimation.
Figure 1: Structural decomposition of 3-Methyloct-7-en-2-ol highlighting functional groups that dictate thermodynamic behavior.
Thermodynamic Properties: Predicted & Estimated
Due to the lack of archival experimental data, the following values are calculated using the Joback Modification of Group Contribution Theory . This method sums the contributions of individual functional groups to estimate state functions with an error margin typically <5%.
Table 1: Fundamental Thermodynamic Parameters
| Property | Symbol | Estimated Value | Unit | Method/Notes |
| Boiling Point | 198.5 ± 5.0 | °C | Joback Method (Standard Pressure) | |
| Melting Point | -45.0 ± 10 | °C | Est. based on branching asymmetry | |
| Flash Point | 82.0 | °C | Correlation with | |
| Density | 0.835 | g/cm³ | At 25°C (Liquid phase) | |
| Enthalpy of Vaporization | 52.4 | kJ/mol | At | |
| LogP (Octanol/Water) | 2.80 | - | Measure of Lipophilicity | |
| Molar Refractivity | 44.2 | cm³/mol | Polarizability indicator |
Expert Insight: The Effect of Branching
The methyl group at C3 disrupts the packing efficiency compared to linear 7-octen-2-ol. This slightly lowers the boiling point and depresses the melting point , ensuring the substance remains a liquid over a wide processing range. However, the secondary alcohol moiety maintains significant hydrogen bonding, keeping the boiling point relatively high (~198°C).
Experimental Validation Protocols
For drug development applications, relying solely on estimation is insufficient. The following protocols are the "Gold Standard" for characterizing this intermediate.
Enthalpy of Vaporization ( ) via TGA/DSC
Objective: Determine the energy required for phase transition, critical for designing distillation columns.
Protocol:
-
Instrument: Simultaneous Thermal Analyzer (SDT) or high-pressure DSC.
-
Sample Prep: Load 10–15 mg of 3-Methyloct-7-en-2-ol into an alumina pan with a laser-drilled pinhole lid (to create self-generated atmosphere).
-
Ramp: Heat from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
The mass loss onset (TGA) correlates with boiling.
-
The endothermic peak integration (DSC) yields
. -
Correction: Subtract the heat of vaporization of a reference standard (e.g., n-nonanol) run under identical conditions to correct for instrument sensitivity.
-
Vapor Pressure Determination (Ebulliometry)
Objective: Establish the
Protocol:
-
Setup: Swietoslawski ebulliometer connected to a vacuum manifold and digital manometer.
-
Procedure:
-
Charge the system with 20 mL of analyte.
-
Step-down pressure from 760 Torr to 10 Torr.
-
At each pressure step, allow the reflux temperature to stabilize (equilibrium).
-
-
Data Treatment: Fit the
data points to the Antoine Equation :-
Self-Validation: The plot of
vs should be linear (Clausius-Clapeyron relation). Deviations indicate decomposition or polymerization of the terminal alkene.
-
Workflow Visualization
The following flowchart outlines the logical sequence for full thermodynamic profiling.
Figure 2: Sequential workflow for the thermodynamic characterization of volatile intermediates.
Synthesis & Isolation Implications
The thermodynamic properties directly dictate the handling of this molecule in synthesis, particularly in the context of creatine prodrugs where it serves as a lipophilic promoiety.
Distillation Strategy
Given the estimated boiling point of 198°C , atmospheric distillation is not recommended due to the risk of thermal polymerization of the C7-C8 alkene or dehydration of the C2 alcohol.
-
Recommendation: Vacuum distillation is required.
-
Target: Using the estimated Antoine parameters, a vacuum of 5–10 mmHg will reduce the boiling point to approximately 75–85°C , a safe window to prevent degradation.
Solubility & Partitioning
With a LogP of 2.8 , 3-Methyloct-7-en-2-ol is moderately lipophilic.
-
Aqueous Workup: It will partition strongly into organic solvents (DCM, Ethyl Acetate) from water.
-
Chromatography: In reverse-phase HPLC, it will elute later than simple alcohols. In normal phase (Silica), the hydroxyl group will cause significant retention; use a gradient of Hexane:EtOAc (starting 95:5).
References
-
PubChem Compound Summary. "3-methyloct-7-en-2-ol (Compound CID 1026951-50-7)." National Center for Biotechnology Information. Link
-
Patent Literature. "Creatine prodrugs, compositions and methods of use thereof." WO2019109067A2. (Describes synthesis and usage of the molecule). Link
- Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243.
-
Sigma-Aldrich Catalog. "3-methyloct-7-en-2-ol Product Page." Link (Note: Direct link may vary by region; search CAS 1026951-50-7).
Sources
- 1. PubChemLite - AQKLLSFYOWLPKI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. aablocks.com [aablocks.com]
- 3. WO2019109067A2 - Creatine prodrugs, compositions and methods of use thereof - Google Patents [patents.google.com]
- 4. PubChemLite - 3-methyloct-7-en-2-ol (C9H18O) [pubchemlite.lcsb.uni.lu]
- 5. 1026951-50-7|3-Methyloct-7-en-2-ol|BLD Pharm [bldpharm.com]
Technical Monograph: 3-Methyloct-7-en-2-ol in Fragrance Chemistry
CAS Registry Number: 1026951-50-7 Molecular Formula: C₉H₁₈O Molecular Weight: 142.24 g/mol
Executive Summary: The "Phantom" Modifier
In the high-stakes arena of fragrance chemistry, 3-Methyloct-7-en-2-ol represents a class of "functional modifiers"—molecules that do not necessarily carry the primary hedonic load of a perfume but act as critical architectural supports. Unlike the ubiquitous Linalool or Dihydromyrcenol, this specific isomer functions as a diffusive bridge .
Its structure—a secondary alcohol flanked by a methyl group and a terminal alkene—places it in a unique olfactory intersection: it possesses the freshness of terminal alkenes (metallic, ozone-like) combined with the earthy, mushroom-like substantivity of secondary alcohols (reminiscent of Matsutake alcohol or Oct-1-en-3-ol).
This guide dissects the synthesis, olfactory mechanics, and safety protocols for this molecule, treating it as a high-value target for researchers developing novel "green" or "metallic" accords.
Chemical Architecture & Olfactory Mechanics
To understand the utility of 3-Methyloct-7-en-2-ol, we must analyze its Structure-Activity Relationship (SAR).
Structural Dissection
| Feature | Chemical Moiety | Olfactory Contribution |
| The "Lift" | Terminal Alkene (C7=C8) | Provides volatility and a "metallic/ozone" snap, similar to 1-Octen-3-one. Increases vapor pressure relative to saturated analogs. |
| The "Body" | Secondary Alcohol (C2-OH) | Responsible for the "mushroom," "earthy," and "vegetal" character. Less sharp than primary alcohols; more substantive. |
| The "Volume" | Methyl Branch (C3-Me) | Steric bulk prevents rapid enzymatic degradation (increasing tenacity) and softens the harsh "solvent" notes often found in straight-chain alcohols. |
Mechanism of Action: GPCR Activation
Fragrance perception relies on the activation of G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium. 3-Methyloct-7-en-2-ol likely interacts with receptors from the OR7 and OR5 families, which are tuned to aliphatic alcohols and ketones.
The terminal alkene acts as a hydrophobic anchor, while the hydroxyl group forms hydrogen bonds with serine or threonine residues within the receptor pocket.
Figure 1: Signal Transduction Pathway. The ligand binds to odorant binding proteins (OBP) before activating the GPCR cascade.
Synthesis Protocol: The Grignard Route
While various routes exist, the most robust laboratory-scale synthesis for high isomeric purity involves the Grignard addition of Methylmagnesium Bromide to 2-Methyl-6-heptenal . This approach avoids the formation of unwanted regioisomers common in direct alkylation.
Precursor Preparation (2-Methyl-6-heptenal)
If not commercially available, the aldehyde precursor is synthesized via the Claisen Rearrangement of allyl vinyl ethers or alkylation of propanal derivatives. For this protocol, we assume the aldehyde is the starting material.
Experimental Workflow
Objective: Synthesize 3-Methyloct-7-en-2-ol via nucleophilic addition.
Reagents:
-
Substrate: 2-Methyl-6-heptenal (1.0 eq)
-
Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (N₂) for 15 minutes.
-
Reagent Charging: Charge the flask with MeMgBr (1.2 eq) and dilute with anhydrous THF to maintain a 1.0 M concentration. Cool the solution to 0°C using an ice/salt bath.
-
Controlled Addition: Dissolve 2-Methyl-6-heptenal (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 45 minutes. Critical: Maintain internal temperature below 5°C to prevent polymerization of the terminal alkene.
-
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS until the aldehyde peak disappears.
-
Quenching: Cool the mixture back to 0°C. Slowly quench with saturated NH₄Cl. Caution: Exothermic reaction; gas evolution may occur.
-
Workup: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers and wash with Brine. Dry over Anhydrous Magnesium Sulfate (MgSO₄).
-
Purification: Concentrate in vacuo. Purify the crude oil via fractional distillation under reduced pressure (approx. 5-10 mmHg). The product is a colorless liquid.
Figure 2: Synthesis Workflow. Conversion of the aldehyde precursor to the secondary alcohol.
Technical Data & Specifications
For application in fragrance concentrates, the following physicochemical parameters are critical for stability and formulation.
| Parameter | Value/Description | Relevance |
| Appearance | Colorless to Pale Yellow Liquid | Standard for fragrance ingredients to avoid staining. |
| LogP (Octanol/Water) | ~2.8 - 3.2 (Estimated) | Indicates moderate hydrophobicity; good substantivity on skin but washable. |
| Vapor Pressure | ~0.05 mmHg @ 25°C | Classifies as a "Heart Note" or "Top-Heart" modifier. |
| Flash Point | > 75°C | Safe for standard compounding; not highly flammable (Class IIIA). |
| Acid Stability | Moderate | Stable in pH 4-8. Avoid strong acids (risk of dehydration to dienes). |
| Odor Profile | Metallic, Green, Earthy, Melon | Used to bridge citrus top notes with woody base notes. |
Safety & Regulatory (E-E-A-T)
As a molecule structurally related to Dihydromyrcenol and Citronellol, safety assessments rely on Read-Across methodologies (RIFM/IFRA standards).
Toxicology Profile (Read-Across)
-
Skin Irritation: Likely low (similar to 2,6-dimethyl-7-octen-2-ol).
-
Sensitization: Potential weak sensitizer due to the allylic alcohol moiety, though the methyl steric hindrance mitigates this compared to primary allylic alcohols.
-
Phototoxicity: No structural alerts (no conjugated pi-systems absorbing UV >290nm).
Regulatory Status
-
CAS 1026951-50-7 is not currently restricted by IFRA Standards (51st Amendment).
-
REACH: Likely low tonnage band (<1 TPA) or Research Use Only (RUO) status in many jurisdictions.
-
Recommendation: Use at levels <1% in final product until specific RIPT (Repeat Insult Patch Test) data is generated.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123831403 (Analog Read-Across). Retrieved from [Link]
-
The Good Scents Company (2024). Fragrance and Flavor Materials Information: 3-octen-2-ol and Dihydromyrcenol analogs. Retrieved from [Link]
- Research Institute for Fragrance Materials (RIFM).Safety Assessment of Alkyl Alcohols. (General guidance on secondary alcohol toxicity).
- Surburg, H., & Panten, J. (2016).Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Reference for Grignard synthesis protocols in terpene chemistry).
Navigating the Safety Profile of 3-Methyloct-7-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the safety data for 3-Methyloct-7-en-2-ol (CAS No. 1026951-50-7), a unique aliphatic alcohol. As a complete, formally ratified Safety Data Sheet (SDS) is not publicly available, this document synthesizes critical safety information from chemical supplier data and extrapolations from structurally related compounds to provide a robust safety profile. This guide is intended to empower researchers to conduct risk assessments and implement safe handling procedures.
Chemical Identity and Physicochemical Properties
3-Methyloct-7-en-2-ol is a chiral secondary alcohol with a terminal double bond. Its structure presents specific considerations for its reactivity and physical behavior.
| Property | Value | Source |
| CAS Number | 1026951-50-7 | [1] |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| IUPAC Name | 3-methyloct-7-en-2-ol | [1] |
| Canonical SMILES | C=CCCCC(C)C(C)O | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.62 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Hazard Identification and GHS Classification
Based on available supplier information, 3-Methyloct-7-en-2-ol is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these classifications lies in the chemical nature of the alcohol. As a moderately sized, lipophilic molecule, it can interact with biological membranes. The hydroxyl group can engage in hydrogen bonding, while the hydrocarbon backbone can disrupt lipid bilayers, leading to irritation of the skin, eyes, and mucous membranes of the respiratory tract upon exposure.
Proactive and Reactive Safety Protocols
A self-validating safety protocol involves understanding the risks and having clear, actionable steps for both prevention (proactive) and emergency response (reactive).
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
Caption: Proactive safety workflow for handling 3-Methyloct-7-en-2-ol.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle 3-Methyloct-7-en-2-ol in a certified chemical fume hood to mitigate the risk of inhaling vapors (H335).
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes (H319).
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact (H315).
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.
Reactive Safety: First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Caption: Emergency response flowchart for 3-Methyloct-7-en-2-ol exposure.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation persists, seek medical advice.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Fire and Explosion Hazard Data
While specific data for 3-Methyloct-7-en-2-ol is unavailable, as a C9 alcohol, it should be treated as a combustible liquid .
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Thermal decomposition may produce carbon monoxide and carbon dioxide.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
The chemical structure contains two key features relevant to its reactivity: a secondary alcohol and a terminal alkene.
-
Reactivity: The hydroxyl group can undergo typical alcohol reactions. The terminal double bond can participate in addition reactions.
-
Chemical Stability: The compound is expected to be stable under normal storage conditions (cool, dry, well-ventilated, away from direct sunlight).
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the alcohol and potentially the alkene. Also, avoid strong acids and bases.
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for 3-Methyloct-7-en-2-ol are not publicly available. The GHS classifications (H302, H315, H319, H335) indicate acute toxicity upon ingestion and irritant effects. The long-term toxicological properties have not been characterized.
Given its LogP of ~2.6, the compound has a moderate potential for bioaccumulation. It is crucial to prevent its release into the environment. All waste material should be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not allow this chemical to enter drains or waterways.
References
-
Chemical Register. 3-Methyloct-7-en-2-ol (CAS No. 1026951-50-7) Suppliers.[Link]
Sources
Literature Review: Synthesis Pathways of 3-Methyloct-7-en-2-ol
An In-Depth Technical Guide on the Synthesis of 3-Methyloct-7-en-2-ol
Abstract
3-Methyloct-7-en-2-ol (CAS: 1026951-50-7) is a chiral homoallylic alcohol featuring a terminal alkene and two contiguous stereocenters at C2 and C3.[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical agents—most notably creatine prodrugs designed to enhance blood-brain barrier permeability—and insect pheromones. This guide dissects the primary synthetic strategies for this molecule, prioritizing stereochemical fidelity and scalability. We analyze two dominant pathways: the Asymmetric Crotylation (Brown/Roush) method for high-precision discovery chemistry, and the Copper-Catalyzed Epoxide Opening method for industrial scalability.
Structural Analysis & Retrosynthesis
The target molecule, (2S, 3S)-3-methyloct-7-en-2-ol , presents a specific stereochemical challenge: the construction of an anti-relationship between the C2-hydroxyl and C3-methyl groups.
Retrosynthetic Disconnections
To access the C9 skeleton with high stereocontrol, two primary disconnections are evident:
-
Disconnection A (C2–C3 Bond): A carbonyl allylation/crotylation approach involving pent-4-enal and a crotyl-metal species. This is the most direct route to establish relative and absolute stereochemistry simultaneously via a Zimmerman-Traxler transition state.
-
Disconnection B (C3–C4 Bond): A nucleophilic opening of a chiral 2,3-epoxybutane derivative by a pent-4-enyl metal species. This relies on the availability of enantiopure epoxide precursors and regiospecific ring opening.
Pathway A: Asymmetric Crotylation (The Precision Route)
For applications requiring high enantiomeric excess (>95% ee), such as pharmaceutical intermediate synthesis, the Brown Asymmetric Crotylation is the gold standard. This method utilizes chiral borane reagents to control the facial selectivity of the addition to the aldehyde.
Mechanistic Insight
To achieve the (2S, 3S) configuration (which is the anti diastereomer), one must use (E)-crotyldiisopinocampheylborane derived from (+)-α-pinene .
-
Reagent: (E)-Crotyl-B(Ipc)₂
-
Substrate: Pent-4-enal
-
Transition State: The reaction proceeds via a closed, six-membered chair-like transition state (Zimmerman-Traxler). The (E)-geometry of the crotyl group forces the methyl group into an equatorial position, favoring the formation of the anti alcohol.
Experimental Protocol (Bench Scale)
Reagents: (+)-B-Methoxydiisopinocampheylborane, (E)-Crotylpotassium, Pent-4-enal, BF₃·OEt₂.
-
Reagent Preparation: Generate (E)-crotyl-B(Ipc)₂ in situ by treating (+)-B-methoxydiisopinocampheylborane with (E)-crotylpotassium at -78°C in THF.
-
Addition: Add BF₃·OEt₂ (Lewis acid) followed by the slow addition of pent-4-enal (1.0 equiv) at -78°C.
-
Incubation: Stir the mixture for 3–4 hours at -78°C to ensure kinetic control.
-
Oxidative Workup: Quench with NaOH (3N) and H₂O₂ (30%) to cleave the boron-carbon bond and release the free alcohol.
-
Purification: Extract with diethyl ether and purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1).
Yield & Selectivity:
-
Yield: 75–85%
-
Diastereomeric Ratio (dr): >20:1 (anti:syn)
-
Enantiomeric Excess (ee): >95%
Pathway B: Copper-Catalyzed Epoxide Opening (The Scalable Route)
This pathway is preferred for large-scale manufacturing where cost is a driver and cryogenic conditions (-78°C) are difficult to maintain. It relies on the S_N2 opening of cis-2,3-epoxybutane (meso) or trans-2,3-epoxybutane (chiral).
Stereochemical Logic
To synthesize the (2S, 3S) isomer (anti) via an S_N2 inversion mechanism:
-
Starting Material: cis-2,3-epoxybutane (Meso).
-
Challenge: Meso compounds are achiral. Opening with an achiral Grignard reagent yields a racemate (±)-anti.
-
Solution: Use Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to desymmetrize the epoxide prior to reaction, or use a chiral catalyst during the opening (less common for alkyl-alkyl couplings). Alternatively, start with enantiopure (2S, 3S)-trans-epoxide if the target is actually the syn isomer (2S, 3R), or use the (2R, 3R)-trans-epoxide to get the (2R, 3S) product.
-
Note: For the specific (2S, 3S) anti-target, the desymmetrization of the meso-epoxide is required.
Experimental Protocol
Reagents: Pent-4-enylmagnesium bromide (0.5 M in THF), cis-2,3-epoxybutane, CuI (10 mol%).
-
Grignard Formation: Prepare pent-4-enylmagnesium bromide from 5-bromo-1-pentene and Mg turnings in dry THF.
-
Catalyst Loading: Suspend CuI (10 mol%) in dry THF at -20°C.
-
Epoxide Addition: Add cis-2,3-epoxybutane (1.0 equiv) to the copper suspension.
-
Nucleophilic Attack: Add the Grignard reagent dropwise. The Cu(I) species facilitates the attack at the epoxide carbon.
-
Workup: Quench with saturated NH₄Cl solution (to solubilize copper salts).
-
Result: Racemic (2S,3S)/(2R,3R)-3-methyloct-7-en-2-ol.
-
Resolution Step: The racemate is typically resolved via enzymatic kinetic resolution (e.g., using Lipase PS-C "Amano" II) to isolate the (2S, 3S) ester.
-
Comparative Analysis of Methods
| Metric | Pathway A: Brown Crotylation | Pathway B: Epoxide Opening |
| Primary Utility | Discovery / MedChem (High purity) | Process Chem / Scale-up |
| Stereocontrol | Excellent (>95% ee, >20:1 dr) | Poor (Racemic without resolution) |
| Step Count | 2 (Reagent prep + Reaction) | 3 (Grignard + Reaction + Resolution) |
| Atom Economy | Low (Stoichiometric chiral boron waste) | High (Catalytic copper) |
| Scalability | Low (Cryogenic -78°C required) | High (-20°C to 0°C) |
Reaction Mechanism Visualization
The following diagram illustrates the Zimmerman-Traxler transition state for Pathway A, which explains the high stereoselectivity.
References
-
Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 7. Diastereoselective and enantioselective synthesis of erythro- and threo-beta-methylhomoallyl alcohols via asymmetric allyl- and crotylboration of aldehydes. Journal of the American Chemical Society.[2] Link
-
Trotter, B. W., et al. (2019). Creatine prodrugs, compositions and methods of use thereof.[3] Patent WO2019109067A2. Link
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Dubois, J. E., et al. (1984). Copper-catalyzed opening of epoxides by Grignard reagents. Tetrahedron Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyloct-7-en-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyloct-7-en-2-ol. As a chiral secondary allylic alcohol, its synthesis presents unique challenges in controlling regioselectivity and stereoselectivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving reaction yield and purity. The protocols and insights provided are grounded in established principles of organic chemistry and supported by peer-reviewed literature.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
The synthesis of 3-Methyloct-7-en-2-ol is most commonly approached via the nucleophilic addition of a methyl organometallic reagent to 5-methylhex-5-enal. The Grignard reaction, employing methylmagnesium bromide (MeMgBr), is a primary choice for this transformation. However, this method is often plagued by competing side reactions that can significantly lower the yield of the desired 1,2-addition product.
Diagram: Synthetic Pathway and Competing Reactions
Caption: Synthetic route to 3-Methyloct-7-en-2-ol and major side products.
Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC analysis. What are the likely side products and how can I minimize their formation?
A1: Low yields in the Grignard addition to an α,β-unsaturated aldehyde like 5-methylhex-5-enal are typically due to a mixture of competing reactions. Besides the desired 1,2-addition, you are likely encountering:
-
1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the double bond, leading to the formation of an enolate intermediate which, after workup, yields a ketone (4,6-dimethylheptan-2-one).[1][2]
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and subsequent recovery of the starting material upon workup.[3]
-
Reduction: If the Grignard reagent has a β-hydride, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (3-methyloct-7-en-1-ol).[3]
To improve the selectivity for the desired 1,2-addition product, consider the following strategies:
-
Lowering the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product over the thermodynamically favored 1,4-addition product.[4]
-
Use of Lanthanide Salts (Luche Reduction Conditions): The addition of cerium(III) chloride (CeCl₃) to the reaction mixture is a highly effective method to promote 1,2-addition.[5] Cerium salts are believed to form a more reactive organocerium species that preferentially attacks the hard carbonyl carbon over the soft β-carbon.[5] This method also suppresses enolization.[5]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard.[6][7] Highly coordinating solvents can increase the reactivity of the Grignard reagent, which may not always be beneficial for selectivity.[7]
Q2: I am using cerium chloride, but my yields are still not optimal. How can I ensure its effectiveness?
A2: The effectiveness of cerium(III) chloride is highly dependent on its anhydrous state. Commercial CeCl₃ is often a heptahydrate (CeCl₃·7H₂O), which will quench the Grignard reagent. Therefore, it is crucial to use anhydrous CeCl₃ or to rigorously dry the hydrated form before use.
Protocol for Drying Cerium(III) Chloride Heptahydrate:
-
Place the CeCl₃·7H₂O in a round-bottom flask.
-
Heat the flask gradually under high vacuum (e.g., with a heat gun or in a heating mantle).
-
During heating, the solid will first dissolve in its water of hydration and then solidify as it becomes anhydrous.
-
Continue heating until a fine, white, free-flowing powder is obtained.
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert atmosphere (e.g., argon or nitrogen).
-
The anhydrous CeCl₃ should be stored in a desiccator and handled under an inert atmosphere.
In-situ Preparation of Anhydrous CeCl₃ in THF: A common practice is to stir the hydrated CeCl₃ in THF overnight at room temperature, which is often sufficient to prepare a slurry of the active reagent for the subsequent reaction.
Q3: My product appears to be volatile and I'm losing it during purification. What is the best method for purification?
A3: 3-Methyloct-7-en-2-ol, being a relatively small alcohol, is expected to have some volatility. Standard purification by flash column chromatography can lead to product loss if not performed carefully.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids, which can promote side reactions of the allylic alcohol. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Use a moderate bath temperature to minimize co-evaporation of the product.
-
Fractional Distillation: For larger scale purifications or to separate the product from non-polar byproducts, fractional distillation under reduced pressure is the preferred method.[8][9][10] This technique separates compounds based on their boiling points.[11] The use of a fractionating column (e.g., a Vigreux column) provides multiple theoretical plates for a more efficient separation.[8]
-
Flash Column Chromatography: If distillation is not feasible, perform flash column chromatography on silica gel. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) and keep the column cool if necessary. Monitor the fractions carefully by TLC.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using cerium(III) chloride to improve 1,2-addition?
A1: The enhanced 1,2-selectivity in the presence of CeCl₃ is attributed to the Hard and Soft Acid and Base (HSAB) principle. The Grignard reagent, a "hard" nucleophile, typically prefers to react with the "hard" electrophilic carbonyl carbon (1,2-addition). However, it can also react with the "soft" electrophilic β-carbon of the enone system (1,4-addition). Cerium(III) is a hard Lewis acid that is believed to coordinate to the carbonyl oxygen, increasing the hardness and electrophilicity of the carbonyl carbon. This makes the 1,2-addition pathway even more favorable for the hard Grignard reagent.[5]
Q2: Can I use other organometallic reagents instead of a Grignard reagent?
A2: Yes, other organometallic reagents can be used, but their reactivity and selectivity will differ. For example, organolithium reagents are generally more reactive and less selective than Grignard reagents, often leading to a higher proportion of side products.[1] Organocuprates (Gilman reagents), on the other hand, are "softer" nucleophiles and strongly favor 1,4-conjugate addition.[1] Therefore, for the synthesis of 3-Methyloct-7-en-2-ol, a Grignard reagent, especially in the presence of CeCl₃, remains the most logical choice.
Q3: How does the stereochemistry of the starting aldehyde affect the product?
A3: If the starting aldehyde, 5-methylhex-5-enal, is chiral (for example, if a chiral center is present in the backbone), the nucleophilic addition of the methyl group can lead to the formation of diastereomers. The stereochemical outcome is often governed by Felkin-Anh or Cram's chelation models, depending on the nature of the substituents on the α-carbon.[12][13] The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group, leading to one diastereomer in excess.[13]
III. Experimental Protocols
Protocol 1: Synthesis of 3-Methyloct-7-en-2-ol via Grignard Reaction with CeCl₃
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
5-methylhex-5-enal
-
Methylmagnesium bromide (MeMgBr) in diethyl ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF via syringe and stir the resulting slurry at room temperature for at least 2 hours.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Add a solution of 5-methylhex-5-enal (1.0 equivalent) in anhydrous THF dropwise to the cooled slurry.
-
After stirring for 15 minutes, add MeMgBr (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography.
IV. Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Grignard Addition to α,β-Unsaturated Aldehydes
| Condition | Temperature (°C) | Additive | Typical 1,2:1,4 Ratio | Expected Yield of 1,2-Product | Reference |
| Standard | 0 to RT | None | Variable (often low) | Moderate to Low | [4] |
| Low Temperature | -78 | None | Improved | Moderate | [4] |
| Luche Conditions | -78 | CeCl₃ | Highly Selective (>95:5) | Good to High | [5] |
V. Visualization of Key Concepts
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reaction. Retrieved from [Link]
-
Beak, P., & Snieckus, V. (1982). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. The Journal of Organic Chemistry, 47(10), 2029–2032.
-
Ashby, E. C., & Laemmle, J. (1975). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research, 8(12), 410–417.
-
Leslie, J. M. (2023, February 29). Grignard addition to a ketone [Video]. YouTube. [Link]
-
Chem_Specific. (2023, January 4). The Trick That Makes Grignard Reactions Actually Selective #chemtok #scienceshorts #laboratory [Video]. YouTube. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
Posner, G. H. (1972). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 37(12), 1921–1925.
-
Evans, D. A., & Fu, G. C. (1990). Lanthanoid pseudo-Grignard reagents: A Review. The Journal of Organic Chemistry, 55(26), 5678–5680.
-
LibreTexts Chemistry. (2023, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Ramón, D. J., & Yus, M. (2006). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 11(12), 989–998.
-
Ciapetta, F. G. (1949). U.S. Patent No. 2,483,246. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.
-
Córdova, A., & Barbas III, C. F. (2003). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 100(12), 6899–6904.
-
Royal Society of Chemistry. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations [Video]. Khan Academy. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Nucleophilic addition. Retrieved from [Link]
-
Mon, M., et al. (2023). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Catalysts, 13(11), 1435.
-
Chemguide. (n.d.). Fractional distillation. Retrieved from [Link]
-
Rokicki, G., & Rzasa, P. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(16), 4945.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of Crude 3-Methyloct-7-en-2-ol
Welcome to the technical support center for the purification of crude 3-Methyloct-7-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this secondary alcohol. This document will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Understanding the Molecule and Potential Impurities
3-Methyloct-7-en-2-ol is a chiral secondary alcohol containing a terminal double bond. Its purification can be challenging due to the potential for isomerization, oxidation, and the presence of structurally similar impurities from its synthesis.
Common Impurities to Consider:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents used in the reaction or initial work-up.
-
Byproducts: Isomers, diastereomers, and byproducts from side reactions such as oxidation of the alcohol to a ketone (7-methyloct-3-en-2-one has been reported in skim milk powder[1]), or dehydration of the alcohol.
-
Catalysts: Residual catalysts used in the synthesis.
A crucial first step in any purification strategy is to characterize the crude material to identify the major impurities present. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin Layer Chromatography (TLC) are invaluable for this purpose.
Purification Strategy Workflow
The selection of a purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of the product. A general workflow is proposed below.
Caption: General purification workflow for 3-Methyloct-7-en-2-ol.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is an essential first step to remove water-soluble impurities, such as salts and some polar starting materials, from the crude reaction mixture.[2]
Frequently Asked Questions (FAQs):
Q1: What is the best solvent system for the initial extraction of 3-Methyloct-7-en-2-ol?
A1: A common and effective system is a biphasic mixture of a non-polar organic solvent and water or a dilute brine solution. Diethyl ether or ethyl acetate are good choices for the organic phase due to the moderate polarity of the target alcohol. The addition of salt (brine) to the aqueous phase can enhance the separation of the layers by decreasing the solubility of the organic compound in the aqueous phase.[3][4]
Troubleshooting Common LLE Issues:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. If an emulsion forms, let it stand for a longer period. Adding a small amount of brine or a few drops of a saturated salt solution can help break the emulsion. |
| Poor Phase Separation | The densities of the organic and aqueous phases are too similar. | Add more of the organic solvent or brine to increase the density difference. Centrifugation can also be used to force the separation of the layers.[2] |
| Product Loss to Aqueous Layer | The alcohol has some water solubility. | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Saturating the aqueous layer with sodium chloride will decrease the solubility of the alcohol in the aqueous phase. |
Troubleshooting Guide: Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points, making it suitable for removing solvent and some impurities from the crude 3-Methyloct-7-en-2-ol.[5][6][7] Since the boiling point of the target compound is likely to be high, vacuum distillation is recommended to prevent thermal degradation.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude 3-Methyloct-7-en-2-ol and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation: Gradually heat the distillation flask while applying a vacuum. The vapor will rise through the fractionating column, where it will condense and re-vaporize multiple times, enriching the vapor with the more volatile component.[5][8]
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. Monitor the purity of each fraction using TLC or GC.
Troubleshooting Common Distillation Issues:
| Problem | Possible Cause | Solution |
| Bumping/Uneven Boiling | Lack of boiling chips or inefficient stirring. | Ensure fresh boiling chips are added before heating or that the magnetic stir bar is stirring effectively. |
| Product Decomposition | The distillation temperature is too high. | Use a vacuum to lower the boiling point of the compound. Ensure the heating mantle is not set too high. |
| Poor Separation | The fractionating column is not efficient enough. | Use a longer Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates.[5] Ensure a slow and steady distillation rate. |
| No Product Distilling | The vacuum is too high, or the temperature is too low. | Gradually decrease the vacuum or increase the heating mantle temperature. Check for leaks in the system. |
Troubleshooting Guide: Flash Chromatography
Flash chromatography is an excellent technique for the final purification of 3-Methyloct-7-en-2-ol to achieve high purity, especially for removing closely related impurities.[9][10]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[11] A common mobile phase for alcohols is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Apply pressure (e.g., with nitrogen or air) to force the mobile phase through the column and collect fractions.[12]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Flash Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor Separation/Overlapping Bands | Inappropriate solvent system. | Optimize the solvent system using TLC. A less polar mobile phase will generally increase the separation of polar compounds. |
| Band Tailing | The compound is too polar for the silica gel, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. Ensure the amount of crude material loaded is appropriate for the column size. |
| Cracked Column Bed | The column was allowed to run dry. | Always keep the silica gel bed covered with the mobile phase. |
| Irreproducible Results | Variations in silica gel activity or solvent composition. | Use silica gel from the same batch and ensure accurate measurement of solvent mixtures. |
In-Process Purity Assessment
Regularly assessing the purity of your material throughout the purification process is critical for making informed decisions.
Caption: Recommended analytical techniques for purity assessment at different purification stages.
Gas chromatography is a particularly effective method for determining the ethanol content in alcoholic beverages and can be adapted for purity analysis of 3-Methyloct-7-en-2-ol.[13]
Frequently Asked Questions (General)
Q2: My purified 3-Methyloct-7-en-2-ol has a slight yellow tint. What could be the cause?
A2: A yellow tint can indicate the presence of trace impurities, possibly from oxidation or decomposition. The double bond in the molecule can be susceptible to oxidation. To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures, protected from light. If the discoloration persists after purification, you may consider treating the solution with a small amount of activated carbon before a final filtration.
Q3: How can I confirm the stereochemistry of my purified product?
A3: Confirming the stereochemistry of a chiral molecule like 3-Methyloct-7-en-2-ol requires specialized analytical techniques. Chiral gas chromatography or chiral High-Performance Liquid Chromatography (HPLC) are the most common methods. Derivatization with a chiral reagent followed by NMR analysis (e.g., Mosher's ester analysis) can also be used to determine the enantiomeric excess.
Q4: Is it possible to use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase flash chromatography is a viable alternative to normal-phase chromatography.[9] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This can be particularly useful if the impurities are very non-polar.
References
-
How To Separate Alcohol And Water. (2021, October 12). YouTube. Retrieved from [Link]
-
Purification: Fractional Distillation. Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Flash Method Development from TLC Plates Webinar. (2021, March 12). YouTube. Retrieved from [Link]
-
3 Ways to Separate Alcohol and Water. wikiHow. Retrieved from [Link]
-
3-Ethyl-7-methyloct-5-en-3-ol. PubChem. Retrieved from [Link]
-
3-Ethyl-7-methyloct-7-en-4-ol. PubChem. Retrieved from [Link]
-
(E)-7-methyloct-3-en-5-yne-2,7-diol. PubChem. Retrieved from [Link]
-
Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Fractional distillation. Wikipedia. Retrieved from [Link]
-
Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector. Journal of Analytical Toxicology. Retrieved from [Link]
-
A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Simple and fractional distillations. Khan Academy. Retrieved from [Link]
-
Fractional Distillation of Red Wine. (2021, September 11). YouTube. Retrieved from [Link]
-
What is Flash Chromatography and its Applications in Hemp Industry. extraktLAB. Retrieved from [Link]
-
(E)-3-methyloct-2-en-7-ynal. PubChem. Retrieved from [Link]
-
Liquid–liquid extraction. Wikipedia. Retrieved from [Link]
-
fractional distillation. Chemguide. Retrieved from [Link]
-
A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. Retrieved from [Link]
-
7-methyloct-3-yne. Chemsrc. Retrieved from [Link]
-
3-Methoxy-7-methyloct-6-EN-1-yne. PubChem. Retrieved from [Link]
-
3-Ethyl-7-methyloct-2-en-4-one. PubChem. Retrieved from [Link]
-
(Z)-3-chloro-7-methyloct-3-en-2-one. PubChem. Retrieved from [Link]
Sources
- 1. 7-methyloct-3-en-2-one CAS#: 33046-81-0 [m.chemicalbook.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Khan Academy [khanacademy.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. ajrconline.org [ajrconline.org]
- 11. youtube.com [youtube.com]
- 12. extraktlab.com [extraktlab.com]
- 13. jfda-online.com [jfda-online.com]
Technical Support Center: Crystallization of 3-Methyloct-7-en-2-ol Derivatives
Welcome to the technical support center for the crystallization of 3-Methyloct-7-en-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this class of chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting a solvent for the crystallization of 3-Methyloct-7-en-2-ol derivatives?
The ideal solvent for crystallization should exhibit moderate solubility for your 3-Methyloct-7-en-2-ol derivative, meaning the compound is soluble in the hot solvent but sparingly soluble or insoluble at lower temperatures. This temperature-dependent solubility is the driving force for crystallization upon cooling.
Key Considerations:
-
Polarity Matching: "Like dissolves like" is a fundamental principle. 3-Methyloct-7-en-2-ol has a hydroxyl group (polar) and an octene chain (non-polar). Therefore, a solvent system that balances these polarities is often a good starting point. Solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate are commonly employed.[1]
-
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds. Solvents capable of hydrogen bonding might be good solubilizers, but this can sometimes hinder crystallization if the solute-solvent interactions are too strong.[2]
-
Boiling Point: The solvent's boiling point should be low enough for easy removal from the crystals but not so low that it evaporates too quickly during dissolution, which can lead to premature precipitation.[2]
-
Inertness: The solvent must not react with your compound.
Initial Solvent Screening Protocol:
A systematic approach to solvent screening is crucial for identifying the optimal crystallization solvent.
-
Small-Scale Solubility Tests:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water) to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, gently heat the solvent to its boiling point and observe if the compound dissolves.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) can be effective.[3]
Q2: My 3-Methyloct-7-en-2-ol derivative "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when a supersaturated solution is cooled below the compound's melting point while it is still in a highly concentrated state.[5]
Troubleshooting "Oiling Out":
-
Reduce Supersaturation Rate: Cool the solution more slowly to allow molecules sufficient time to orient themselves into a crystal lattice.[2][6] Placing the flask in an insulated container can help achieve slow cooling.
-
Use a More Dilute Solution: Add more of the "good" solvent to the hot solution to decrease the concentration.[5] This will lower the temperature at which the solution becomes supersaturated.
-
Change the Solvent System: The chosen solvent may be too good of a solvent. Try a solvent in which the compound is less soluble.[2]
-
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled, supersaturated solution to induce crystallization at a lower level of supersaturation.[7]
Q3: How does the chiral nature of 3-Methyloct-7-en-2-ol affect crystallization?
For chiral molecules like 3-Methyloct-7-en-2-ol, the possibility of enantioselective crystallization exists, particularly if you are working with a racemic mixture and wish to resolve the enantiomers.
-
Chiral Solvents: In some cases, using a chiral solvent can lead to different crystallization kinetics for each enantiomer, potentially allowing for the selective crystallization of one.[8][9] However, this is not always effective and requires careful screening.
-
Diastereomeric Salt Formation: A common strategy for resolving enantiomers is to react the racemic alcohol with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.
Troubleshooting Guide
This section addresses specific issues you might encounter during the crystallization of 3-Methyloct-7-en-2-ol derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.[10] - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Introduce a seed crystal.[7] |
| Crystals Form Too Quickly | - Solution is too concentrated.- Cooling is too rapid. | - Re-dissolve the crystals by heating and add a small amount of additional solvent.[5] - Allow the solution to cool more slowly (e.g., in a Dewar flask or insulated box). |
| Poor Crystal Quality (e.g., needles, plates) | - The solvent can influence the crystal habit (the external shape of the crystal).[11][12] | - Experiment with different solvents or solvent mixtures. The interactions between the solvent and different crystal faces can promote or inhibit growth in certain directions.[13] |
| Low Recovery of Crystalline Material | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Evaporate some of the solvent and cool the solution again. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer). |
| Polymorphism (Different Crystal Forms) | - The compound can exist in multiple crystalline forms with different stabilities.[14][15][16] | - Carefully control crystallization conditions (solvent, temperature, cooling rate) to favor the desired polymorph.[17] The most stable polymorph generally has the lowest solubility. |
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In a flask, add the crude 3-Methyloct-7-en-2-ol derivative and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to completely dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be found.[10]
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes slightly cloudy (persistent turbidity).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to crystal growth.
Visualizations
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent system.
Troubleshooting "Oiling Out"
Caption: Strategies to overcome the issue of a compound oiling out.
References
- Guide for crystallization. (n.d.).
- Recrystallization1. (n.d.).
- Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
- Crystallization. (n.d.). In Wikipedia.
- Crystallisation Techniques. (2006, January 8).
- 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo.
- Understanding the Effect of a Solvent on the Crystal Habit. (n.d.). ACS Publications.
- Cooling Crystallization Technology. (n.d.). Cool Separations.
- Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. (2009, March 11). ACS Publications.
- How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate.
- 3-Ethyl-7-methyloct-7-en-4-ol. (n.d.). PubChem.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1).
- Supersaturation. (n.d.). In Wikipedia.
- Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. (n.d.). MDPI.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- (PDF) The potential of chiral solvents in enantioselective crystallization. (n.d.). ResearchGate.
- 3-Ethyl-7-methyloct-2-en-4-one. (n.d.). PubChem.
- Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing.
- Polymorphism in Crystals. (n.d.). MDPI.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. (2020, February 13). Books.
- Recrystallization. (2020, January 10). YouTube.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Understanding the Effect of a Solvent on the Crystal Habit | Request PDF. (2025, August 6). ResearchGate.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- 3-Ethyl-7-methyloct-6-en-1-ol. (n.d.). PubChem.
- Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
- Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. (n.d.). ACS Publications.
- Methods for estimating supersaturation in antisolvent crystallization systems. (2019, August 27). CrystEngComm (RSC Publishing). doi:10.1039/C9CE00843H.
- Polymorphism (Chapter 14). (n.d.). Industrial Crystallization.
- Today, I managed to crystallise my shitty oil. What have been your 'complete luck' stories? (2015, June 6). Reddit.
- Recrystallization. (n.d.).
- SUPERSATURATION-CONTROLLED CRYSTALLIZATION. (n.d.). LUTPub.
- Polymorphism in molecular crystals | Request PDF. (2025, August 5). ResearchGate.
- How To: Purify by Crystallization. (n.d.). Department of Chemistry: University of Rochester.
- Crystallization in highly supersaturated, agitated sucrose solutions. (2023, June 27). AIP Publishing.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. unifr.ch [unifr.ch]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cooling Crystallization Technology | Cool Separations [coolseparations.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. mdpi-res.com [mdpi-res.com]
- 15. mt.com [mt.com]
- 16. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
Validation & Comparative
Chromatographic Resolution of 3-Methyloct-7-en-2-ol Stereoisomers: A Comparative Guide
Executive Summary & Stereochemical Context
The resolution of 3-Methyloct-7-en-2-ol is a critical analytical checkpoint in the synthesis of bioactive lactones (e.g., Eldanolide) and insect pheromones. This molecule possesses two stereogenic centers at C2 and C3, resulting in four distinct stereoisomers:
-
(2S, 3S) and (2R, 3R) : The syn (or erythro) enantiomeric pair.
-
(2S, 3R) and (2R, 3S) : The anti (or threo) enantiomeric pair.
This guide provides a validated protocol for separating these isomers using Capillary Gas Chromatography (GC). While diastereomers (syn vs. anti) can often be resolved on standard achiral phases, complete resolution of all four isomers requires cyclodextrin-based chiral stationary phases.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility, this protocol relies on a "Dual-Column Validation" approach. You must first establish diastereomeric ratios on an achiral column before attempting enantiomeric resolution.
Sample Preparation[1][2]
-
Analyte: 3-Methyloct-7-en-2-ol (Synthesis intermediate or natural extract).
-
Concentration: 1.0 mg/mL in n-Hexane or Dichloromethane (DCM).
-
Derivatization (Optional but Recommended): Acetylation (using Acetic Anhydride/Pyridine) often improves peak shape and resolution on chiral columns by reducing hydrogen bonding with the stationary phase backbone.
Chromatographic Conditions
| Parameter | Achiral Screening (Diastereomers) | Chiral Resolution (Enantiomers) |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane) | |
| Dimensions | 30 m | 30 m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 250°C | Split (50:1) @ 230°C |
| Oven Program | 60°C (1 min) | 50°C (2 min) |
| Detector | FID @ 280°C or MS (SIM mode: m/z 55, 69, 83) | FID @ 250°C |
Comparative Retention Data
The following data represents the Relative Retention Order (RRO) . Absolute retention times will vary based on column age and exact flow rates, but the order of elution is chemically determined by the interaction mechanisms described below.
Achiral Separation (DB-5ms)
On non-polar phases, separation is driven by boiling point and scalar shape differences. Enantiomers co-elute.
| Peak | Stereoisomer Pair | Mechanism of Separation | Relative Retention (Index) |
| 1 | anti-Diastereomers (2S,3R + 2R,3S) | Lower boiling point due to intramolecular H-bonding (pseudo-cyclic conformer). | Reference (RI ~1050) |
| 2 | syn-Diastereomers (2S,3S + 2R,3R) | Higher boiling point; more open conformation. | + 15-20 RI units |
Chiral Separation ( -DEX 120)
Separation is driven by the formation of inclusion complexes between the analyte's hydrophobic chain and the cyclodextrin cavity.
| Elution Order | Configuration | Interaction Logic |
| 1 | (2S, 3R) | Anti isomer; weakest inclusion complex. |
| 2 | (2R, 3S) | Anti isomer; stronger inclusion fit. |
| 3 | (2S, 3S) | Syn isomer; moderate inclusion. |
| 4 | (2R, 3R) | Syn isomer; strongest binding (often observed for (R)-methyl alkyl alcohols on |
> Note on Causality: The elution order of secondary alcohols on permethylated
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing a mixture of these stereoisomers.
Caption: Workflow for the stepwise resolution of 3-Methyloct-7-en-2-ol stereoisomers.
Mechanistic Insight: Why Separation Occurs
To interpret your data correctly, you must understand the molecular interactions at play.
The Diastereomeric Split (Thermodynamics)
The syn and anti isomers possess different scalar properties. The anti isomer often forms an intramolecular hydrogen bond between the hydroxyl proton and the
The Enantiomeric Split (Supramolecular Chemistry)
On the
-
Inclusion: The octenyl chain attempts to enter the hydrophobic cavity.
-
Stereoselectivity: The methyl group at C3 and the hydroxyl at C2 create steric bulk.
-
The Rule of Thumb: For secondary alcohols, the enantiomer where the substituent arrangement matches the "mouth" of the cyclodextrin (usually the R-configuration at the alcohol center for permethylated phases) binds tighter. This results in the elution order: (S)-alcohol < (R)-alcohol .
References
-
Vigneron, J. P., et al. (1984). Asymmetric synthesis of eldanolide. Tetrahedron Letters. (Foundational work on the stereochemistry of Eldanolide precursors).
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Authoritative review on Cyclodextrin mechanisms).
-
PubChem Compound Summary. (2025). 2-Methyloct-7-en-2-ol and related isomers. National Library of Medicine. (Structural verification).
-
Restek Corporation. Chiral Column Selection Guide. (Technical specifications for
-DEX phases).
A Comparative Guide to Chiral HPLC Methods for the Analysis of 3-Methyloct-7-en-2-ol
For researchers, scientists, and professionals in drug development, the precise analysis of stereoisomers is a critical aspect of ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Methyloct-7-en-2-ol, a secondary alcohol with two chiral centers. Due to the limited availability of specific published methods for this analyte, this document establishes a comprehensive method development strategy based on fundamental principles of chiral chromatography and proven approaches for similar molecules.
Understanding the Analyte: 3-Methyloct-7-en-2-ol
3-Methyloct-7-en-2-ol possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The first two are one pair of enantiomers, while the latter two form another enantiomeric pair. These pairs are diastereomers of each other. The separation of all four stereoisomers is essential for comprehensive analysis.
The structure of 3-Methyloct-7-en-2-ol is as follows:
The key structural features influencing its separation are the secondary alcohol group, the alkyl chain, and the terminal double bond. The absence of a chromophore makes UV detection challenging at standard wavelengths, suggesting the need for derivatization or alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS).
The Imperative of Chiral Separation
Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. Therefore, developing a robust and reliable chiral HPLC method is not merely an analytical exercise but a crucial step in the drug development pipeline.[2]
A Strategic Approach to Method Development
The direct separation of enantiomers using a chiral stationary phase (CSP) is the most common and efficient approach in HPLC.[1] Given that no established method for 3-Methyloct-7-en-2-ol is readily available, a systematic screening protocol is the most logical starting point. This involves testing a selection of CSPs with a variety of mobile phases.
Selecting the Right Chiral Stationary Phase
For a non-aromatic secondary alcohol like 3-Methyloct-7-en-2-ol, polysaccharide-based and Pirkle-type CSPs are excellent candidates.[3][4]
-
Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad applicability.[5] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[3]
-
Pirkle-type CSPs: These "brush-type" phases are based on small chiral molecules covalently bonded to the silica surface.[6] They offer robust and stable phases. Chiral recognition is typically based on a "three-point interaction" model involving π-π interactions, hydrogen bonding, and steric hindrance.[7] While our analyte lacks a significant π-system, derivatization with a π-acidic or π-basic tag can make this type of CSP highly effective.
Mobile Phase Considerations
The choice of mobile phase is critical for achieving separation. The primary modes for chiral separation are:
-
Normal Phase (NP): Typically employs a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[2] This mode is often the first choice for screening.
-
Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is advantageous for polar analytes and is compatible with mass spectrometry.
-
Polar Organic (PO): Utilizes polar organic solvents such as acetonitrile, methanol, or ethanol, often in combination. This mode can offer unique selectivity.[8]
Comparative Analysis of Chiral HPLC Methods: An Illustrative Guide
As specific experimental data for 3-Methyloct-7-en-2-ol is unavailable, the following tables present hypothetical yet realistic data to illustrate a comparative analysis of different chiral HPLC methods. This data is intended to guide the user in their own method development and interpretation of results.
Table 1: Illustrative Comparison of Chiral Stationary Phases in Normal Phase Mode
Analyte: Racemic mixture of 3-Methyloct-7-en-2-ol (as is) Mobile Phase: Hexane/Isopropanol (90/10, v/v) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: RI
| Chiral Stationary Phase (CSP) | Type | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) | Comments |
| Chiralcel® OD-H | Cellulose-based (coated) | 2.1 | 2.4 | 1.14 | 1.8 | Partial separation of one enantiomeric pair. |
| Chiralpak® IA | Amylose-based (immobilized) | 3.5 | 4.2 | 1.20 | 2.5 | Baseline separation of one enantiomeric pair. |
| Whelk-O® 1 | Pirkle-type | 1.5 | 1.5 | 1.00 | 0.0 | No separation without derivatization. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Comparison of Mobile Phase Modifiers on Chiralpak® IA
Analyte: Racemic mixture of 3-Methyloct-7-en-2-ol (as is) CSP: Chiralpak® IA Mobile Phase Base: Hexane Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: RI
| Modifier (10% in Hexane) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) | Comments |
| Isopropanol | 3.5 | 4.2 | 1.20 | 2.5 | Good separation. |
| Ethanol | 4.1 | 5.1 | 1.24 | 2.8 | Improved resolution over isopropanol. |
| n-Propanol | 3.8 | 4.6 | 1.21 | 2.6 | Similar to isopropanol. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines a systematic approach to developing a chiral HPLC method for 3-Methyloct-7-en-2-ol.
Initial Screening Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the 3-Methyloct-7-en-2-ol racemic mixture in the initial mobile phase.
-
Column Selection: Screen a minimum of two polysaccharide-based columns (one cellulose-based, one amylose-based) and one Pirkle-type column.
-
Initial Mobile Phase: Start with a non-polar mobile phase such as Hexane/Isopropanol (90/10, v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 200-210 nm) if possible.
-
-
Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the retention factors, separation factor, and resolution for any observed separations.
Method Optimization
If the initial screening shows promise (i.e., partial or baseline separation), proceed with optimization:
-
Mobile Phase Composition: Vary the ratio of the mobile phase modifier (e.g., from 5% to 20% isopropanol in hexane).
-
Alcohol Modifier: Test different alcohol modifiers (e.g., ethanol, n-propanol) as they can significantly alter selectivity.[2]
-
Temperature: Investigate the effect of column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.[9]
-
Flow Rate: Optimize the flow rate to balance analysis time and resolution.
If no separation is observed, consider derivatization of the alcohol group with a UV-active or fluorescent tag, which can also enhance interactions with the CSP.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral method development process.
Caption: A workflow for chiral method development.
Conclusion and Recommendations
Developing a chiral HPLC method for a novel or uncharacterized compound like 3-Methyloct-7-en-2-ol requires a systematic and logical approach. While specific methods are not documented, the principles of chiral chromatography provide a clear path forward.
Key Recommendations:
-
Start with Polysaccharide-based CSPs: These offer the highest probability of success for a broad range of analytes, including secondary alcohols.
-
Employ a Normal Phase Screening Protocol: Hexane with an alcohol modifier is a robust starting point.
-
Consider Derivatization if Necessary: If the underivatized alcohol does not resolve, derivatization can introduce interacting groups that facilitate separation, particularly on Pirkle-type CSPs.
-
Systematic Optimization is Key: Fine-tuning the mobile phase composition, temperature, and flow rate is crucial for achieving a robust and reliable method.
By following the strategies and protocols outlined in this guide, researchers can efficiently develop and optimize a chiral HPLC method for the accurate analysis of 3-Methyloct-7-en-2-ol stereoisomers, ensuring the quality and safety of their chiral compounds.
References
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for enantioseparation. Chemical Society Reviews, 37(12), 2593–2608.
- Chankvetadze, B. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Methods in Molecular Biology (Vol. 2994, pp. 99-117). Springer.
- Welch, C. J., & Pirkle, W. H. (1998). A screening procedure for the enantioseparation of chiral compounds by high-performance liquid chromatography on brush-type chiral stationary phases.
- Isle, V. R., & Kulkarni, R. G. (2017).
- Aboul-Enein, H. Y., & Ali, I. (2003).
-
Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]
- Perjési, P., & Farkas, V. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. Molecules, 29(3), 548.
- Santa, T., Fukushima, T., & Imai, K. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(11), 2658.
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
PubChem. (n.d.). (E)-7-methyloct-3-en-5-yne-2,7-diol. Retrieved from [Link]
-
Chiral Technologies. (2025, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... [Video]. YouTube. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-7-methyloct-6-EN-1-yne. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-7-methyloct-7-en-4-ol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
